(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid is a small molecule classified as an investigational drug. It is recognized for its potential applications in medicinal chemistry, particularly as a prodrug and in enzyme inhibition studies. The compound's structure consists of a piperidine ring with a hydroxyl and a phosphonic acid functional group, contributing to its biological activity.
The compound is cataloged in various chemical databases, including DrugBank, where it is assigned the accession number DB17108. Its chemical identifiers include a CAS number of 2004714-32-1 and an InChI Key of DVZQUMSQEGOYMX-UHFFFAOYSA-N.
(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid falls under the category of phosphonic acids, which are known for their role in biological systems and potential therapeutic applications. It is being studied for its interactions with various enzymes, particularly those involved in metabolic pathways.
The synthesis of (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid can be achieved through several methods, primarily involving the phosphonylation of hydroxy esters or aminoalkylphosphonates. Key synthetic strategies include:
The specific reaction conditions (e.g., temperature, solvents) and purification methods (e.g., chromatography) are critical for optimizing yield and purity. Each synthetic route may require modifications based on the starting materials used.
The molecular formula for (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid is CHN OP. The compound features a piperidine ring with:
The average molecular weight is approximately 195.11 g/mol, with a monoisotopic mass of 195.0296 g/mol. The structural representation can be visualized using various chemical drawing software or databases like ChemSpider and the Protein Data Bank .
(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid participates in several chemical reactions due to its functional groups:
The reactivity of the compound is influenced by its steric and electronic properties, which can be tailored during synthesis to optimize interactions with target enzymes.
The mechanism of action for (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid primarily involves its role as an enzyme inhibitor. It binds to active sites on target enzymes, preventing substrate access and subsequent catalysis.
Studies have shown that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential therapeutic applications in treating diseases related to enzyme dysregulation .
The compound exhibits the following physical properties:
Key chemical properties include:
These properties are crucial for understanding the bioavailability and interaction profiles of the compound.
(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid has several scientific applications:
The synthesis of HEX (compound 5) employs ring-closing strategies to construct its characteristic six-membered lactam-phosphonate scaffold. A pivotal approach involves the N-Boc-protected δ-amino aldehyde intermediate undergoing intramolecular Horner-Wadsworth-Emmons reaction. This generates the 3-methylene-piperidinone precursor, which is subsequently hydrogenated and deprotected to yield the piperidinone core. Phosphonate incorporation occurs before cyclization using diethyl phosphite under Michaelis-Arbuzov conditions, enabling direct C–P bond formation at C3 [1] [8].
Alternative routes utilize ring-closing metathesis (RCM) of diallyl precursors bearing pre-installed phosphonate groups. Grubbs’ second-generation catalyst facilitates this cyclization, affording cyclic enoates that undergo hydrogenation and oxidation to deliver the 2-oxopiperidine motif. This strategy allows modular side-chain variations but requires stringent control over olefin geometry to ensure stereoselectivity [3]. Post-cyclization, the phosphonate diethyl ester is hydrolyzed using bromotrimethylsilane (TMSBr) in dichloromethane, followed by aqueous workup to yield the target phosphonic acid. This step demands anhydrous conditions to prevent desulfurization or lactam hydrolysis [1].
Table 1: Cyclization Methods for HEX Core Synthesis
Strategy | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Horner-Wadsworth-Emmons | NaH, THF, 0°C to RT; H₂, Pd/C | 3-Methylene-piperidinone | 62–75 |
Ring-Closing Metathesis | Grubbs II (5 mol%), CH₂Cl₂, 40°C | Cyclic dienoate | 55–68 |
Phosphonate Hydrolysis | TMSBr, CH₂Cl₂; H₂O | Diethyl phosphonate ester | 85–93 |
The C3 position of HEX harbors a chiral center critical for enolase inhibition. Introducing a methyl group at Cα (adjacent to phosphonate) enhances stereoselective binding to the enolase active site. Asymmetric alkylation using (S)- or (R)-tert-butanesulfinamide auxiliaries controls this stereochemistry. The Ellman sulfinimine approach enables diastereoselective addition of methylmagnesium bromide to N-tert-butanesulfinyl imines, yielding chiral amines that are elaborated to Cα-methyl-HEX derivatives [1].
Molecular docking confirms the (S)-configuration at Cα optimizes hydrogen bonding with ENO2’s conserved residues (Glu168, Lys345). The methyl group induces a 15° tilt in phosphonate orientation, improving Mg²⁺ coordination in the catalytic pocket. Conversely, the (R)-epimer exhibits 7.8-fold weaker binding due to steric clash with Ser39 [4] [6]. Stereoinversion studies in Trypanosoma brucei enolase (TbENO) reveal similar trends: (S)-Cα-methyl-HEX achieves IC₅₀ = 0.60 ± 0.23 μM, while the (R)-isomer requires >10 μM for equivalent inhibition [6].
Table 2: Impact of Cα-Stereochemistry on Enolase Inhibition
Compound | Cα Configuration | Human ENO2 IC₅₀ (μM) | TbENO IC₅₀ (μM) | NfENO IC₅₀ (μM) |
---|---|---|---|---|
HEX | Racemic | 0.14 ± 0.04 [4] | 2.1 ± 1.1 [6] | 0.14 ± 0.04 [4] |
(S)-Cα-Methyl-HEX | (S) | 0.03 ± 0.01 [1] | 0.60 ± 0.23 [6] | N/D |
(R)-Cα-Methyl-HEX | (R) | 0.23 ± 0.05 [1] | >10 [6] | N/D |
Chiral separation of racemic HEX relies on biocatalytic and chromatographic methods. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of (R)-HEX using vinyl acetate in tert-butyl methyl ether. This kinetic resolution affords (S)-HEX (98% ee) and acetylated (R)-HEX, which is hydrolyzed back to the (R)-enantiomer [8]. Preparative chiral HPLC using polysaccharide-based columns (Chiralpak IA or AD-H) with ethanol/hexane/trifluoroacetic acid mobile phases achieves baseline separation (>99% ee), albeit with lower throughput [6].
Dynamic kinetic resolution (DKR) combines in situ racemization with enzymatic esterification. Using Shvo’s catalyst (hydroxycyclopentadienyl)Ru(CO)₂]₂ at 60°C, the lactam racemizes rapidly, while CAL-B acetylates only the (R)-enantiomer. This furnishes (S)-HEX in 95% yield and 99% ee, representing a significant advance over stepwise methods [8].
Table 3: Chiral Resolution Techniques for HEX Enantiomers
Method | Conditions | Enantiomer Obtained | Yield (%) | ee (%) |
---|---|---|---|---|
Lipase Kinetic Resolution | CAL-B, vinyl acetate, MTBE, 25°C | (S)-HEX | 42 | 98 |
Chiral HPLC | Chiralpak AD-H, EtOH/hexane/TFA (20:80:0.1) | (R)- or (S)-HEX | 35–40 | >99 |
Dynamic Kinetic Resolution | Shvo’s catalyst, CAL-B, vinyl acetate, 60°C | (S)-HEX | 95 | 99 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: